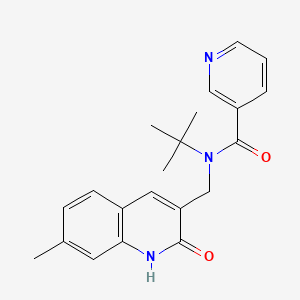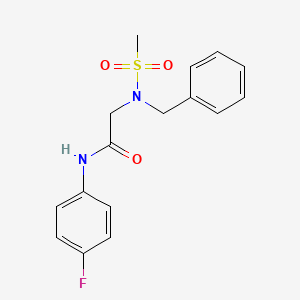
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide, also known as BMH-21, is a small molecule inhibitor that has shown potential as a cancer therapeutic. It was first synthesized in 2010 by researchers at the University of Illinois at Urbana-Champaign. Since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
Wirkmechanismus
Studies: Further studies are needed to investigate the exact mechanism of action of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide and its effects on normal cells and tissues.
4. Clinical trials: N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide may be tested in clinical trials to evaluate its safety and efficacy as a cancer therapeutic.
In conclusion, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide is a small molecule inhibitor that has shown potential as a cancer therapeutic. Its mechanism of action involves the inhibition of BCL-2, which induces apoptosis in cancer cells. Further research is needed to investigate its effects on normal cells and tissues and to develop more potent and specific analogs.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It has shown potent activity against cancer cells in vitro and in vivo. However, its limitations include its specificity for BCL-2 inhibition, which may limit its effectiveness against certain types of cancer. Its effects on normal cells and tissues have not been extensively studied, which may limit its potential as a therapeutic.
Zukünftige Richtungen
Several future directions for N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide research include:
1. Combination therapy: N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide may be used in combination with other cancer therapeutics to increase its effectiveness and reduce side effects.
2. Development of analogs: N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide analogs may be developed to improve its specificity and potency.
3.
Synthesemethoden
The synthesis of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide involves several steps, including the reaction of 3-methoxybenzoyl chloride with tert-butylamine to form N-(tert-butyl)-3-methoxybenzamide. This intermediate is then reacted with 2-hydroxy-6-methylquinoline to form the final product, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide. The synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been tested in several cancer cell lines, including breast cancer, lung cancer, and leukemia. In animal models, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to reduce tumor growth and increase survival rates. These findings suggest that N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has potential as a cancer therapeutic.
Eigenschaften
IUPAC Name |
N-tert-butyl-3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-9-10-20-17(11-15)12-18(21(26)24-20)14-25(23(2,3)4)22(27)16-7-6-8-19(13-16)28-5/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCASJPMXCIYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC(=CC=C3)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)









![2-bromo-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692941.png)